ONECUT2 Binding vs. AR Antagonists
CSRM617 binds the OC2-HOX domain with a Kd of 7.43 µM in SPR assays, directly disrupting OC2's DNA binding and transcriptional repression of AR [1]. In contrast, the AR antagonist enzalutamide exhibits no direct OC2 binding activity; its IC50 for AR transactivation inhibition ranges from 6 µM (AR N-terminal domain) to 36–100 µM (cell proliferation) in prostate cancer cell lines . CSRM617's unique target engagement addresses a distinct, upstream vulnerability in AR-independent mCRPC [1].
| Evidence Dimension | Binding affinity to target protein |
|---|---|
| Target Compound Data | Kd = 7.43 µM (SPR, OC2-HOX domain) |
| Comparator Or Baseline | Enzalutamide: IC50 = 6–36 µM for AR transactivation inhibition; no binding to OC2 |
| Quantified Difference | CSRM617 directly binds OC2; enzalutamide does not |
| Conditions | SPR assay (CSRM617); AR transactivation assays (enzalutamide) |
Why This Matters
CSRM617 is the only small molecule reported to bind the OC2-HOX domain, enabling investigation of a therapeutic vulnerability not addressed by AR antagonists.
- [1] Rotinen M, et al. ONECUT2 is a targetable master regulator of lethal prostate cancer that suppresses the androgen axis. Nat Med. 2018 Dec;24(12):1887-1898. View Source
